molecular formula C2H3NNaO2 B098034 Sodium diformylamide CAS No. 18197-26-7

Sodium diformylamide

Cat. No.: B098034
CAS No.: 18197-26-7
M. Wt: 96.04 g/mol
InChI Key: XSOUHKNGENPZMH-UHFFFAOYSA-N
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Description

Sodium diformylamide, also known as diformylimide sodium salt, is an organic compound with the molecular formula C₂H₂NNaO₂. It is a useful reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is typically found as a slightly beige powder and is soluble in water .

Mechanism of Action

Target of Action

Sodium diformylamide, also known as Diformylimide sodium salt, is primarily used as a reactant in the synthesis of various compounds . It is a modified Gabriel reagent used in the synthesis of primary amines . The primary target of this compound is the molecule it reacts with during the synthesis process.

Mode of Action

This compound undergoes smooth N-alkylation with alkyl halides or p-toluenesulfonates in acetonitrile or dimethylformamide to give the corresponding N,N-diformylalkylamines . This reaction occurs smoothly except with alkylating agents which are susceptible to base-catalyzed elimination .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of primary amines . The compound acts as a reactant, contributing to the formation of new bonds and the generation of new molecules.

Pharmacokinetics

Like other sodium salts, it is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of N,N-diformylalkylamines . These compounds can then undergo mild hydrolysis to release the amine . This process is used in the synthesis of a variety of compounds, including functionalized condensed benzazoles, α-ketoheterocycles, and precursors of αVβ3 integrin antagonists .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as the solvent used (acetonitrile or dimethylformamide) and the presence of alkyl halides or p-toluenesulfonates, can impact the efficiency of the N-alkylation process . Additionally, the compound’s stability and efficacy may be affected by storage conditions. It is recommended to store this compound in an inert atmosphere at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diformylamide can be synthesized through the reaction of formamide with sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

HCONH2+NaHHCONHNa+H2\text{HCONH}_2 + \text{NaH} \rightarrow \text{HCONHNa} + \text{H}_2 HCONH2​+NaH→HCONHNa+H2​

Industrial Production Methods: In industrial settings, this compound is produced by reacting formamide with sodium methoxide or sodium ethoxide. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is isolated by filtration and drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Sodium diformylamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sodium carbonate and nitrogen gas.

    Reduction: It can be reduced to form sodium formate and ammonia.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Scientific Research Applications

Sodium diformylamide has several applications in scientific research:

Comparison with Similar Compounds

Sodium diformylamide can be compared with other similar compounds such as:

    Sodium formamide: Similar in structure but lacks the second formyl group, making it less reactive in certain chemical reactions.

    Sodium acetamide: Contains an acetyl group instead of a formyl group, leading to different reactivity and applications.

    Sodium cyanamide: Contains a cyano group, which makes it more reactive in nucleophilic addition reactions.

Uniqueness: this compound’s unique feature is the presence of two formyl groups, which enhances its reactivity and versatility in various chemical reactions compared to its analogs .

Properties

CAS No.

18197-26-7

Molecular Formula

C2H3NNaO2

Molecular Weight

96.04 g/mol

IUPAC Name

sodium;diformylazanide

InChI

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);

InChI Key

XSOUHKNGENPZMH-UHFFFAOYSA-N

SMILES

C(=O)[N-]C=O.[Na+]

Isomeric SMILES

C(=NC=O)[O-].[Na+]

Canonical SMILES

C(=O)NC=O.[Na]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium diformylamide
Customer
Q & A

Q1: What is sodium diformylamide primarily used for in organic synthesis?

A1: this compound acts as a versatile reagent for introducing formyl or amine groups into molecules. Notably, it serves as a modified Gabriel reagent in the synthesis of primary amines from alkyl halides or sulfonates. [, ]

Q2: How does this compound facilitate the preparation of primary amines?

A2: The reaction proceeds through a two-step process. First, this compound reacts with the alkyl halide or sulfonate, displacing the halide or sulfonate group and forming an intermediate N-formyl amine. Subsequent hydrolysis of this intermediate yields the desired primary amine. [, ]

Q3: Can you provide an example of a specific reaction where this compound is employed as a reagent?

A3: One example is the preparation of (R)-N-[3-(4-iodophenyl)-2-oxo-5-oxazolidinyl]methylacetamide. In this reaction, this compound reacts with the corresponding mesylate in a one-pot process, leading to the desired product in high yield. This method offers advantages such as avoiding hazardous reagents and simplifying workup procedures. []

Q4: Beyond its role in amine synthesis, are there other applications of this compound?

A4: Yes, this compound plays a crucial role in the synthesis of the antidepressant drug agomelatine. In this multistep synthesis, this compound is involved in a nucleophilic displacement reaction, highlighting its versatility in constructing complex molecules. []

Q5: Can this compound function as a catalyst?

A5: Indeed, this compound demonstrates catalytic activity in the production of formamide from ammonia and carbon monoxide. This catalytic process offers a more efficient and sustainable route to formamide compared to traditional methods. [, , ]

Q6: How does the presence of sodium methoxide impact the catalytic activity of this compound in formamide production?

A6: Sodium methoxide can act as an additional active component in the catalytic system. It can react with formamide, forming this compound and regenerating methanol. This interplay between sodium methoxide and this compound contributes to the overall efficiency and stability of the catalytic process. []

Q7: What are the advantages of using this compound as a catalyst in formamide production?

A7: this compound exhibits high activity and stability as a catalyst in this reaction. Furthermore, it can be efficiently recycled within the process, contributing to its economic and environmental sustainability. []

Q8: Has this compound been explored in other catalytic applications?

A8: Yes, research has investigated its use in palladium-catalyzed asymmetric allylic amination reactions, aiming to develop enantioselective routes to allylic amines. []

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